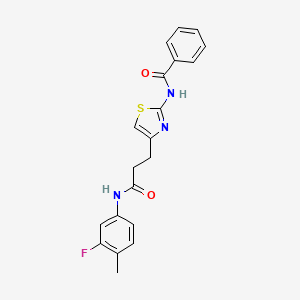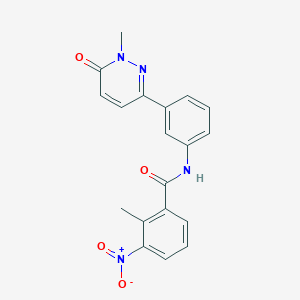
6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(o-tolyloxy)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
"6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(o-tolyloxy)acetate" is a complex organic compound with a wide range of potential applications in various scientific fields
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Step 1: Synthesis begins with the preparation of the intermediate 5-(cyclopropanecarboxamido)-1,3,4-thiadiazole. This is achieved by cyclization of a suitable thiosemicarbazide derivative under acidic conditions.
Step 2: The resulting thiadiazole is then reacted with a thiomethylating agent, such as methyl iodide, to introduce the thiomethyl group, forming 5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl thiomethyl derivative.
Step 3: This intermediate is further reacted with 4-oxo-4H-pyran-3-yl 2-(o-tolyloxy)acetate under basic conditions, such as sodium hydride, to yield the target compound.
Industrial Production Methods
Industrial-scale production of this compound may involve similar synthetic routes, but with optimizations for yield, purity, and cost-effectiveness. Methods such as continuous flow synthesis and automation could be employed to streamline the process.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiomethyl group, resulting in sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can target the carbonyl group in the pyran ring, leading to various reduced derivatives.
Substitution: The thiadiazole ring can undergo substitution reactions, where the cyclopropanecarboxamido group is replaced by other functional groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, alcohols, under acidic or basic conditions.
Major Products
Oxidation: Sulfoxide and sulfone derivatives.
Reduction: Alcohol and hydroxy derivatives.
Substitution: Various functionalized thiadiazole derivatives.
Applications De Recherche Scientifique
Chemistry
Synthetic Intermediate: Used as a precursor in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Acts as an inhibitor for certain enzymes, potentially useful in studying metabolic pathways.
Medicine
Drug Development: Investigated for potential pharmaceutical applications due to its bioactivity.
Industry
Agricultural Chemicals: Potential use in the development of new pesticides or herbicides.
Mécanisme D'action
The compound exerts its effects primarily through interaction with molecular targets such as enzymes or receptors. The thiadiazole ring can bind to active sites, inhibiting enzymatic activity or modulating receptor function. Specific pathways involved may include inhibition of enzyme-catalyzed reactions or disruption of signaling pathways in biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
**6-(((5-(cyclohexanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(o-tolyloxy)acetate
**6-(((5-(cyclopropanecarboxamido)-1,3,4-oxadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(o-tolyloxy)acetate
**6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(p-tolyloxy)acetate
Uniqueness
Compared to similar compounds, "6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(o-tolyloxy)acetate" exhibits unique structural features, such as the specific arrangement of the thiadiazole and pyran rings
Hopefully, this gives you a clear and detailed understanding of the compound . Let me know if there's anything specific you would like to dive deeper into!
Propriétés
IUPAC Name |
[6-[[5-(cyclopropanecarbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 2-(2-methylphenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O6S2/c1-12-4-2-3-5-16(12)29-10-18(26)30-17-9-28-14(8-15(17)25)11-31-21-24-23-20(32-21)22-19(27)13-6-7-13/h2-5,8-9,13H,6-7,10-11H2,1H3,(H,22,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKLFOLBVHPAQFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)OC2=COC(=CC2=O)CSC3=NN=C(S3)NC(=O)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-bromo-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)benzamide](/img/structure/B2584862.png)

![3-Bromo-5-(2-chlorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2584864.png)


![3-[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]pyridine-2-carbonitrile](/img/structure/B2584869.png)



![3-(benzenesulfonyl)-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]propanamide](/img/structure/B2584879.png)
![3-(4-chlorophenyl)-6-[(3,4-dichlorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2584880.png)


![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[1-(2-fluorobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]propanamide](/img/new.no-structure.jpg)
